molecular formula C8H8BrNaO4S B13178064 Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate

Cat. No.: B13178064
M. Wt: 303.11 g/mol
InChI Key: YEQNKUJZZYLXBU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-dimethoxybenzene. This process can be achieved through the reaction of the starting material with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate involves its interaction with molecular targets through its sulfonate and bromine functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s sulfonate group is particularly reactive, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Sodium p-toluenesulfinate
  • Sodium benzenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate is unique due to its bromine and methoxy substituents, which confer distinct chemical properties and reactivity compared to other sodium sulfinates. These substituents can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other sulfinates may not be able to fulfill .

Biological Activity

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonated derivative of brominated dimethoxybenzene. The presence of the bromine atom and methoxy groups contributes to its unique reactivity and biological activity. The general structure can be represented as follows:

C9H10BrO4S\text{C}_9\text{H}_{10}\text{BrO}_4\text{S}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound, particularly those containing bromophenol structures. The following table summarizes key findings related to the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
BP1HeLa8.7Induces mitochondrial apoptosis
BP2A5494.29ROS-mediated apoptosis
BP3HCT-11658.3Inhibits PARP-1 activity

Case Study: Anticancer Mechanisms
A study on bromophenol derivatives demonstrated that these compounds could induce apoptosis in various cancer cell lines by disrupting the mitochondrial membrane potential and activating caspases . For instance, compound BP1 was shown to inhibit angiogenesis by affecting VEGF signaling pathways, thus reducing tumor growth in vivo models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through its structural analogs. Research indicates that brominated compounds exhibit substantial antibacterial and antifungal activities. The following table presents findings from various studies:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Activity Type
Bromophenol AE. coli20 µg/mLAntibacterial
Bromophenol BS. aureus15 µg/mLAntibacterial
Bromophenol CCandida albicans10 µg/mLAntifungal

Case Study: Mechanism of Action
Brominated phenolic compounds have been shown to disrupt microbial cell membranes and inhibit biofilm formation, thereby enhancing their effectiveness against resistant strains .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. The following table summarizes relevant studies:

CompoundAssay TypeIC50 (µM)Mechanism of Action
Bromophenol DDPPH Scavenging25Reduces oxidative stress
Bromophenol EABTS Scavenging15Nrf2 pathway activation

Case Study: Nrf2 Activation
Research has indicated that certain bromophenols can activate the Nrf2 signaling pathway, leading to increased expression of antioxidant genes and enhanced cellular defense mechanisms against oxidative damage .

Properties

Molecular Formula

C8H8BrNaO4S

Molecular Weight

303.11 g/mol

IUPAC Name

sodium;5-bromo-2,4-dimethoxybenzenesulfinate

InChI

InChI=1S/C8H9BrO4S.Na/c1-12-6-4-7(13-2)8(14(10)11)3-5(6)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

YEQNKUJZZYLXBU-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1S(=O)[O-])Br)OC.[Na+]

Origin of Product

United States

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